

N-Nitrosoethylmethamphetamine-d3 chemical structure and properties

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Compound of Interest

Compound Name: N-Nitrosoethylmethamphetamine-d3

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An In-depth Technical Guide to N-Nitrosoethylmethamphetamine-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, synthesis, toxicological significance, and analytical methodologies related to **N-Nitrosoethylmethamphetamine-d3** (NEMA-d3). As the deuterated analog of the carcinogenic N-nitrosamine, N-Nitrosoethylmethamphetamine (NEMA), NEMA-d3 serves as a critical internal standard for its accurate quantification in pharmaceuticals, environmental samples, and food products.

Chapter 1: Chemical Identity and Physicochemical Properties

N-Nitrosoethylmethamphetamine-d3 is a stable isotope-labeled compound where the three hydrogen atoms on the methyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical Identifiers for **N-Nitrosoethylmethamphetamine-d3**

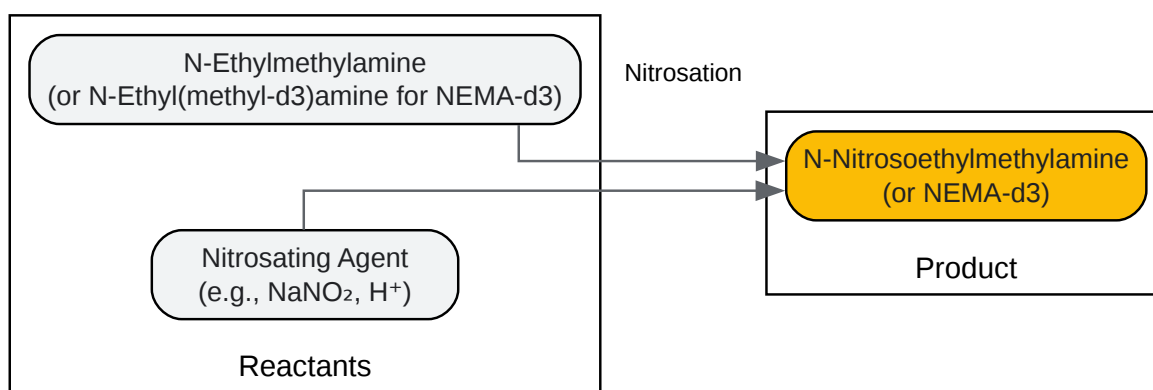
Identifier	Value
Chemical Name	N-ethyl-N-(trideuteriomethyl)nitrous amide[1][2]
Common Synonyms	NEMA-d3, Ethylmethylnitrosamine-d3, N-Methyl-N-nitrosoethanamine-d3[3]
CAS Number	69278-54-2[1][2][3][4][5]
Unlabeled CAS Number	10595-95-6[1][2][4]
Molecular Formula	C ₃ D ₃ H ₅ N ₂ O[1][2][4]
SMILES	[2H]C([2H])([2H])N(CC)N=O[1][2][4]
InChI	InChI=1S/C3H8N2O/c1-3-5(2)4-6/h3H2,1-2H3/i2D3[1][2][4]

Table 2: Physicochemical Properties of **N-Nitrosoethylmethylanine-d3**

Property	Value
Molecular Weight	91.13 g/mol [1][2][4][6]
Accurate Mass	91.082[1][2][4]
Appearance	Clear, colorless to pale yellow oil[3][7][8]
Purity	Typically ≥98% chemical purity; ≥99% isotopic purity (atom % D)[2][6]
Storage Conditions	2-8°C Refrigerator[3] or Room Temperature[2][6]
Solubility	Commercially available in solvents such as dichloromethane[5][6]
Boiling Point (unlabeled)	170°C[7]
Flash Point (unlabeled)	76°C[7]

Chapter 2: Synthesis and Chemical Structure

The synthesis of N-nitrosamines typically involves the reaction of a secondary amine with a nitrosating agent, such as nitrous acid (HNO_2), under acidic conditions. For **N-Nitrosoethylmethylamine-d3**, this process would utilize a deuterated starting material, specifically N-(methyl-d3)ethylamine. The partial double-bond character of the N-N bond restricts rotation, leading to the existence of stable E and Z conformational isomers (rotamers) in asymmetric nitrosamines, which can often be distinguished by NMR spectroscopy and chromatography.[9][10]



General synthesis of N-Nitrosoethylmethylamine.

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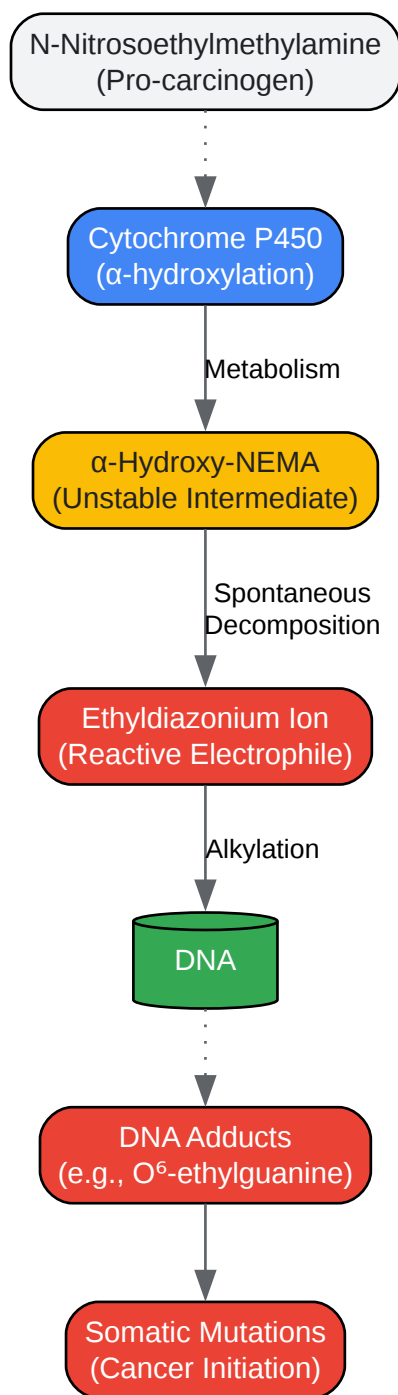
General synthesis of N-Nitrosoethylmethylamine.

Chapter 3: Toxicological Profile and Mechanism of Action

While NEMA-d3 itself is primarily used in a research context, the toxicological profile of its unlabeled counterpart, NEMA, is of significant concern. N-nitrosamines as a class are recognized as potent mutagens and carcinogens.[11] NEMA is classified as a substance suspected of causing cancer and is listed under California's Proposition 65.[12]

The carcinogenicity of N-nitrosamines is not direct but requires metabolic activation. This process, primarily mediated by cytochrome P450 enzymes in the liver, involves the α -hydroxylation of one of the alkyl chains. The resulting intermediate is unstable and decomposes to form a highly reactive alkyldiazonium ion, which acts as a powerful electrophile

that can alkylate nucleophilic sites on DNA. This DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[13]



Metabolic activation pathway of N-Nitrosoethylmethamphetamine.

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Metabolic activation pathway of N-Nitrosoethylmethamphetamine.

Chapter 4: Experimental Protocols and Analytical Methodologies

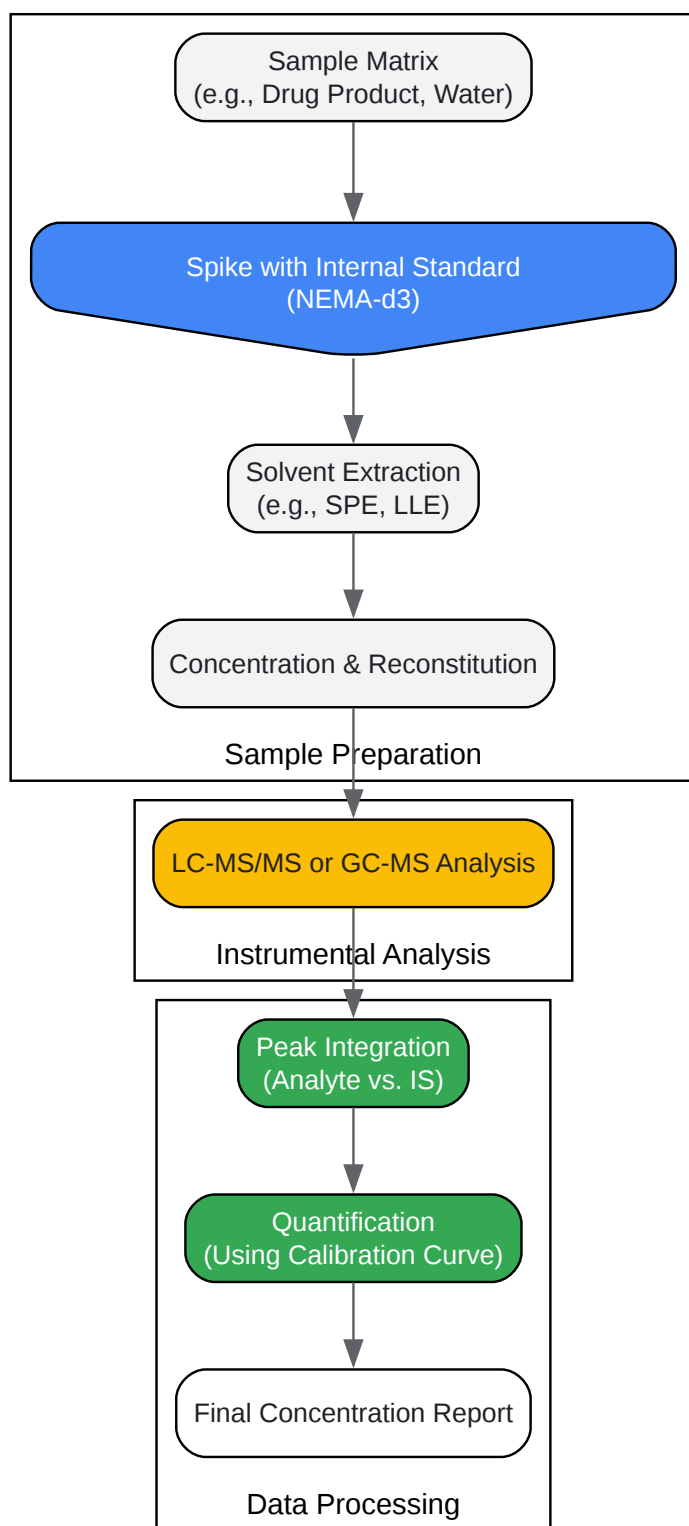
Due to the low permissible limits of nitrosamine impurities in pharmaceutical products and other matrices, highly sensitive and selective analytical methods are required.^[14] NEMA-d3 is indispensable for achieving accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

General Experimental Protocol: Quantification by LC-MS/MS

This protocol outlines a typical approach for the analysis of NEMA in a drug product using NEMA-d3 as an internal standard.

- Standard Preparation:
 - Prepare a stock solution of **N-Nitrosoethylmethanamine-d3** in a suitable solvent (e.g., methanol or dichloromethane).
 - Prepare a series of calibration standards containing known concentrations of unlabeled NEMA and a fixed concentration of the NEMA-d3 internal standard.
- Sample Preparation:
 - Accurately weigh the sample (e.g., powdered tablets) into a centrifuge tube.
 - Add a precise volume of the NEMA-d3 internal standard solution.
 - Add an extraction solvent (e.g., dichloromethane).
 - Vortex or sonicate the sample to ensure complete extraction of the analyte and internal standard.
 - Centrifuge the sample to pelletize insoluble excipients.
 - Carefully transfer the supernatant to a clean vial. The extract may be concentrated under a gentle stream of nitrogen and reconstituted in the mobile phase if necessary.

- Chromatographic Conditions (Example):
 - Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem quadrupole mass spectrometer (MS/MS).[\[15\]](#)
 - Column: A suitable reversed-phase column (e.g., C18).
 - Mobile Phase: Gradient elution using water and methanol/acetonitrile, often with a modifier like formic acid.
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Injection Volume: 5 - 20 μ L.
- Mass Spectrometry Conditions (Example):
 - Ionization Source: Heated Electrospray Ionization (HESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - NEMA (Analyte): Monitor the transition from the protonated molecule $[M+H]^+$ to a specific product ion.
 - NEMA-d3 (Internal Standard): Monitor the corresponding transition for the deuterated molecule, which will have a mass shift of +3 Da.
 - Data Analysis: Quantify NEMA by calculating the peak area ratio of the analyte to the internal standard and plotting this against the concentration of the calibration standards.



Typical workflow for N-nitrosamine analysis.

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Typical workflow for N-nitrosamine analysis.

Other Relevant Analytical Techniques:

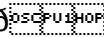
- Gas Chromatography-Mass Spectrometry (GC-MS): GC coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for volatile nitrosamines like NEMA.[14] Air sampling methods often use sorbent tubes like ThermoSorb-N followed by GC analysis, typically with a Thermal Energy Analyzer (TEA) detector, which is highly specific for nitroso compounds.[7][16]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used for the structural elucidation and confirmation of N-nitrosamines. For asymmetric nitrosamines like NEMA, NMR can be used to observe and quantify the distinct signals arising from the E and Z rotamers.[17]

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